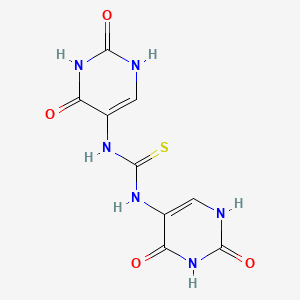
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea is a compound with the molecular formula C9H8N6O4S. It is a derivative of thiourea and pyrimidine, characterized by the presence of two pyrimidine rings attached to a central thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea typically involves the reaction of thiourea with 2,4-dioxo-1H-pyrimidine-5-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The pyrimidine rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine rings .
Scientific Research Applications
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea involves its interaction with biological macromolecules, such as DNA and proteins. The compound can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzymatic activities and disruption of cellular processes. Its ability to intercalate into DNA strands makes it a potential candidate for anticancer therapies, as it can prevent DNA replication and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,1′-(ethane-1,2-diyl)bis(3-phenylthiourea)
- 1,1′-(propane-1,3-diyl)bis(3-phenylthiourea)
- 1,1′-(butane-1,4-diyl)bis(3-phenylthiourea)
Uniqueness
Compared to other bisthiourea derivatives, 1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea is unique due to the presence of pyrimidine rings, which enhance its ability to interact with biological targets and exhibit a broader range of biological activities. The pyrimidine moiety also contributes to its stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
7497-65-6 |
|---|---|
Molecular Formula |
C9H8N6O4S |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea |
InChI |
InChI=1S/C9H8N6O4S/c16-5-3(1-10-7(18)14-5)12-9(20)13-4-2-11-8(19)15-6(4)17/h1-2H,(H2,12,13,20)(H2,10,14,16,18)(H2,11,15,17,19) |
InChI Key |
YPENQIUYDOYXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)NC(=S)NC2=CNC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















